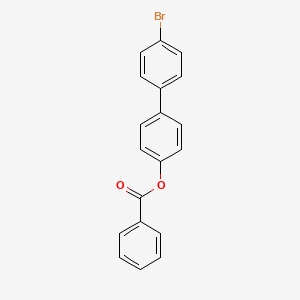

4'-Bromobiphenyl-4-yl benzoate

Description

Contextual Significance of Biphenyl (B1667301) Esters in Contemporary Organic Chemistry and Materials Science

Biphenyl esters are a class of organic compounds that hold a prominent position in modern chemistry and materials science due to their structural versatility and wide-ranging applications. arabjchem.orgscbt.com The fundamental structure, consisting of two phenyl rings linked together (the biphenyl moiety) and connected to other groups via an ester linkage, provides a unique combination of rigidity and flexibility. This molecular design is particularly crucial in the field of liquid crystals (LCs). researchgate.netbiosynce.com

The biphenyl core imparts a rod-like shape (calamitic) to the molecule, which is a prerequisite for the formation of mesophases—the intermediate state of matter between a conventional liquid and a solid crystal. tandfonline.com The linearity and planarity of the biphenyl unit, influenced by the rotation around the single bond connecting the two phenyl rings, significantly affect how the molecules pack together in condensed phases. mdpi.com Slight modifications to the molecular geometry can lead to substantial shifts in mesomorphic behavior. mdpi.com

Researchers have extensively studied how different components of biphenyl esters influence their properties:

The Rigid Core: The biphenyl unit is a central building block for many liquid crystals. researchgate.net Its inherent rigidity contributes to the thermal stability of the resulting mesophases. aphrc.org

Linkage Groups: The ester group (-COO-) is a common linkage in liquid crystal design. Its orientation and position within the molecule can dramatically alter the type of mesophase formed (e.g., nematic, smectic) and the temperature range over which these phases are stable. beilstein-journals.org

Terminal Groups: The substituents at the ends of the biphenyl ester molecule, such as alkyl chains or halogens, play a critical role. The length and parity (odd or even number of carbon atoms) of an alkyl chain can influence the melting point and the stability of the liquid crystal phase. mdpi.com

Beyond liquid crystals, biphenyl esters serve as important intermediates in organic synthesis. arabjchem.orgrsc.org They are used as precursors for creating more complex molecules for pharmaceuticals, polymers, and other advanced materials. arabjchem.orgbiosynce.com The reactivity of the ester group allows for further functionalization, making these compounds versatile building blocks in the design of novel materials. scbt.com

Academic Importance of Halogenated Biphenyl Derivatives in Chemical Research

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto a biphenyl scaffold is a fundamental strategy in organic chemistry to create functionalized molecules with tailored properties. researchgate.net The parent biphenyl molecule is fairly non-reactive; however, halogenation provides a chemical handle for subsequent reactions, making halogenated biphenyls crucial intermediates in synthesis. arabjchem.orgresearchgate.netwikipedia.org

The academic importance of these derivatives stems from several key aspects:

Synthetic Utility: Halogenated biphenyls are key substrates in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds to construct complex biaryl systems. liv.ac.uk They are used in the synthesis of a wide array of products, including pharmaceuticals, agrochemicals, and polymers. arabjchem.orggoogle.com

Tuning Electronic and Physical Properties: The presence of a halogen atom significantly alters the electronic nature of the biphenyl system. The electronegativity and size of the halogen influence the molecule's dipole moment, polarizability, and intermolecular interactions. acs.org This allows chemists to fine-tune the physical properties of materials, which is particularly relevant for applications in liquid crystals and organic electronics. rsc.org

Probing Structure-Activity Relationships: In medicinal chemistry and materials science, systematically replacing one halogen with another, or changing its position on the biphenyl ring, is a common approach to study structure-activity or structure-property relationships. scivisionpub.com This helps in understanding how molecular geometry and electronic distribution impact a compound's biological activity or material performance. scivisionpub.com For instance, fluorinated biphenyls are noted for their high chemical stability and are used in the development of liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs). rsc.org

While some halogenated biphenyls, particularly polychlorinated biphenyls (PCBs), have been studied for their environmental persistence and toxicity, this has also driven research into their chemical behavior, degradation pathways, and the development of safer alternatives. acs.org

Overview of Research Trajectories for 4'-Bromobiphenyl-4-yl Benzoate (B1203000) and Analogues

Research on 4'-Bromobiphenyl-4-yl benzoate and its analogues primarily revolves around their synthesis and potential application as liquid crystalline materials. The structure of this compound, featuring a biphenyl core, a benzoate ester group, and a terminal bromine atom, is archetypal for a calamitic (rod-shaped) mesogen.

Key research directions include:

Synthesis: The synthesis of this class of compounds typically involves esterification reactions. A common route is the reaction between a phenol (B47542) derivative and a benzoyl chloride or benzoic acid. For example, the synthesis of the related compound [1,1'-biphenyl]-4-yl benzoate has been achieved by reacting 4-bromobiphenyl (B57062) with benzoic acid under specific catalytic conditions. rsc.org Another approach involves the reaction of a bromo-functionalized biphenyl ketone with carboxylic acids. rsc.org

Liquid Crystal Properties: A major focus is the investigation of the mesomorphic properties of these compounds. The presence of the rigid biphenyl core combined with the ester linkage suggests a high potential for forming liquid crystal phases. tandfonline.comresearchgate.net Research investigates how the bromine atom, compared to other terminal groups, influences the type of mesophase (e.g., Smectic A, Smectic C) and the phase transition temperatures. tandfonline.comresearchgate.net Studies on similar structures show that the introduction of a terminal alkoxy chain can induce smectic phases. researchgate.net

Structure-Property Relationship Studies: Researchers synthesize and characterize a series of analogues to establish clear relationships between molecular structure and physical properties. This involves modifying the terminal group (e.g., replacing bromine with other halogens or alkyl chains), altering the position of the substituents, or changing the core structure. beilstein-journals.orgresearchgate.net For instance, computational studies using Density Functional Theory (DFT) are often employed to correlate parameters like molecular geometry, dipole moment, and polarizability with experimentally observed mesomorphic behavior. mdpi.comaphrc.org

The data gathered from these studies contributes to a deeper understanding of how to design molecules with specific, predictable liquid crystalline properties for technological applications.

Interactive Data Table: Properties of Related Biphenyl Compounds

This table presents physicochemical data for compounds structurally related to this compound, illustrating the type of data central to research in this field.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 4-Bromobiphenyl | 92-66-0 | C₁₂H₉Br | 233.11 | 82-86 | 310 |

| Methyl 4'-bromobiphenyl-4-carboxylate | 89901-03-1 | C₁₄H₁₁BrO₂ | 291.14 | 146-148 | 382.7±25.0 |

| 4-Benzoyl-4'-bromobiphenyl | 63242-14-8 | C₁₉H₁₃BrO | 337.22 | - | - |

| [1,1'-Biphenyl]-4-yl benzoate | 2170-13-0 | C₁₉H₁₄O₂ | 274.31 | - | - |

Structure

3D Structure

Properties

CAS No. |

94375-26-5 |

|---|---|

Molecular Formula |

C19H13BrO2 |

Molecular Weight |

353.2 g/mol |

IUPAC Name |

[4-(4-bromophenyl)phenyl] benzoate |

InChI |

InChI=1S/C19H13BrO2/c20-17-10-6-14(7-11-17)15-8-12-18(13-9-15)22-19(21)16-4-2-1-3-5-16/h1-13H |

InChI Key |

RGPNGUWAEKRPGP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)Br |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 4 Bromobiphenyl 4 Yl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Stereochemistry

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in both proton and carbon-13 spectra, a complete structural map of 4'-Bromobiphenyl-4-yl benzoate (B1203000) can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 4'-Bromobiphenyl-4-yl benzoate provides distinct signals corresponding to each unique proton environment in the molecule. The spectrum is characterized by a series of multiplets in the aromatic region, consistent with the protons of the benzoate and bromobiphenyl moieties.

The protons on the benzoate ring and the biphenyl (B1667301) group exhibit predictable chemical shifts. Protons ortho to the electron-withdrawing carbonyl group of the benzoate are shifted downfield. Similarly, the arrangement of protons on the two rings of the biphenyl group gives rise to a characteristic set of signals, influenced by the bromine substituent and the ester linkage.

Detailed analysis of a representative spectrum allows for the following assignments:

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Provisional Assignment |

| 8.22 | d | 7.8 | 2H | Protons ortho to C=O on benzoate ring |

| 7.65 | t | 7.4 | 1H | Proton para to C=O on benzoate ring |

| 7.60 | d | 8.5 | 2H | Biphenyl protons ortho to C-Br bond |

| 7.55 | d | 8.5 | 2H | Biphenyl protons meta to C-Br bond |

| 7.51 | t | 7.8 | 2H | Protons meta to C=O on benzoate ring |

| 7.32 | d | 8.6 | 2H | Biphenyl protons ortho to ester oxygen |

d = doublet, t = triplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, with its chemical shift influenced by its electronic environment.

The spectrum is dominated by signals in the aromatic region (typically 120-150 ppm). A key signal is the downfield resonance of the ester carbonyl carbon, which is highly deshielded and appears at a characteristic chemical shift. The carbon atom attached to the bromine (ipso-carbon) also has a distinct chemical shift.

A representative peak assignment for the ¹³C NMR spectrum is provided below:

| Chemical Shift (δ) ppm | Provisional Assignment |

| 165.0 | Ester Carbonyl Carbon (C=O) |

| 150.8 | Biphenyl Carbon attached to Ester Oxygen |

| 140.1 | Biphenyl Quaternary Carbon |

| 139.2 | Biphenyl Quaternary Carbon |

| 133.6 | Benzoate Para Carbon |

| 132.1 | Biphenyl Carbons ortho to C-Br |

| 130.2 | Benzoate Ortho Carbons |

| 129.6 | Benzoate Quaternary Carbon |

| 128.8 | Biphenyl Carbons meta to C-Br |

| 128.6 | Benzoate Meta Carbons |

| 122.7 | Biphenyl Carbons ortho to Ester Oxygen |

| 121.9 | Biphenyl Carbon attached to Bromine |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.

The most prominent feature is the strong absorption band corresponding to the stretching vibration of the ester carbonyl group (C=O). Other significant absorptions include those for the aromatic C=C bonds, the C-O single bond of the ester, and the C-Br bond.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~1738 | Strong | C=O Stretch (Ester) |

| ~1605, 1488 | Medium-Strong | C=C Stretch (Aromatic Rings) |

| ~1265 | Strong | C-O Stretch (Ester) |

| ~1075 | Medium | C-Br Stretch |

| ~830 | Strong | para-disubstituted C-H bend |

Mass Spectrometry Techniques in Compound Characterization and Purity Assessment

Mass spectrometry is a vital analytical tool for determining the molecular weight and elemental composition of a compound, as well as providing insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound, confirming its composition. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion, where the [M]+ and [M+2]+ peaks appear in an approximate 1:1 ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

For the molecular formula C₁₉H₁₃BrO₂, the expected and observed masses are in close agreement, validating the compound's identity.

| Parameter | Value |

| Molecular Formula | C₁₉H₁₃BrO₂ |

| Calculated Exact Mass [M]⁺ | 368.0100 |

| Observed Exact Mass [M]⁺ | 368.0105 |

Electron Impact Mass Spectrometry (EIMS)

Electron Impact Mass Spectrometry (EIMS) involves bombarding the molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern serves as a molecular fingerprint.

The mass spectrum of this compound shows a prominent molecular ion peak ([M]⁺) at m/z 368 and 370, reflecting the bromine isotopes. The base peak in the spectrum is typically the benzoyl cation ([C₆H₅CO]⁺) at m/z 105, which is a very stable fragment. Other significant fragments arise from the cleavage of the ester bond and the loss of the bromine atom.

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment Ion |

| 368/370 | ~50 | [C₁₉H₁₃BrO₂]⁺ (Molecular Ion, [M]⁺) |

| 289 | ~5 | [C₁₉H₁₃O₂]⁺ ([M-Br]⁺) |

| 231/233 | ~20 | [C₁₂H₈Br]⁺ ([M-C₇H₅O]⁺) |

| 152 | ~15 | [C₁₂H₈]⁺ (Biphenyl radical cation) |

| 105 | 100 | [C₇H₅O]⁺ (Benzoyl cation, Base Peak) |

| 77 | ~40 | [C₆H₅]⁺ (Phenyl cation) |

Single-Crystal X-ray Diffraction Analysis of Biphenyl Ester Crystal Structures

In the crystal structure of 4'-cyano-[1,1'-biphenyl]-4-yl 3-(benzyloxy)benzoate, the molecules are linked by weak C—H⋯O intermolecular interactions, which form chains propagating through the crystal. nih.gov The packing is further influenced by C⋯H/H⋯C and H⋯H contacts. nih.gov Such weak interactions, including potential π-π stacking, are fundamental in governing the crystal architecture of aromatic esters. researchgate.net The introduction of different substituents onto the biphenyl benzoate scaffold, such as a bromine atom in the case of this compound, would be expected to modify these intermolecular forces and result in a distinct crystal packing arrangement.

The detailed parameters obtained from the X-ray diffraction analysis of 4'-cyano-[1,1'-biphenyl]-4-yl 3-(benzyloxy)benzoate are presented in the table below, illustrating the precision of this technique.

Table 1: Crystallographic Data for the Representative Biphenyl Ester, 4'-cyano-[1,1'-biphenyl]-4-yl 3-(benzyloxy)benzoate. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C27H19NO3 |

| Molecular Weight (Mr) | 405.43 |

| Crystal System | Monoclinic |

| Space Group | P21 |

| a (Å) | 9.4289 (10) |

| b (Å) | 9.6739 (9) |

| c (Å) | 11.4872 (11) |

| β (°) | 97.668 (4) |

| Volume (V) (Å3) | 1038.43 (18) |

| Z | 2 |

| Radiation Type | Mo Kα |

| Temperature (K) | 270 |

| R-factor (R[F2 > 2σ(F2)]) | 0.038 |

| Goodness-of-fit (S) | 1.08 |

Chromatographic Methods for Purification and Analytical Quantification

Chromatographic techniques are indispensable for the separation, purification, and quantitative analysis of organic compounds like this compound. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are particularly well-suited for this class of aromatic esters.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common mode for the analysis of non-polar to moderately polar compounds such as biphenyl esters. In this technique, the stationary phase is non-polar (e.g., silica (B1680970) modified with C18 or biphenyl ligands), and the mobile phase is a polar solvent mixture. chromatographyonline.comsielc.com For this compound, a C18 column would provide good retention and separation based on hydrophobicity. frontiersin.org Alternatively, a biphenyl stationary phase could offer enhanced selectivity for aromatic compounds through π-π interactions between the analyte and the stationary phase. chromatographyonline.comthermofisher.com

The mobile phase typically consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. sielc.comfrontiersin.org A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components in a mixture. qub.ac.uk The addition of a small amount of acid, such as phosphoric or formic acid, to the mobile phase can improve peak shape. sielc.com Detection of this compound can be readily achieved using a UV detector, as the aromatic rings and carbonyl group of the ester are strong chromophores. nih.govrsc.org

Table 2: Typical HPLC Parameters for the Analysis of Aromatic Esters.

| Parameter | Typical Condition |

|---|---|

| Column (Stationary Phase) | Reverse-Phase C18 or Biphenyl, 5 µm particle size |

| Mobile Phase | Acetonitrile / Water or Methanol / Water mixture |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 0.8 - 1.5 mL/min |

| Column Temperature | Ambient to 40 °C |

| Injection Volume | 5 - 20 µL |

| Detection | UV-Vis Diode Array Detector (DAD) or Fluorescence Detector (FLD) |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a rapid, simple, and cost-effective method used for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining the appropriate solvent system for a larger-scale separation via column chromatography. umass.eduorgchemboulder.com For a compound like this compound, the stationary phase is typically a glass or plastic plate coated with a thin layer of silica gel, which is highly polar. umass.edu

The separation is achieved by developing the plate in a sealed chamber containing a shallow pool of a solvent or solvent mixture (the mobile phase). orgchemboulder.com The choice of mobile phase is critical; its polarity determines the extent to which the compounds move up the plate. umass.edu Since this compound is a relatively non-polar compound, a non-polar eluent system, such as a mixture of hexanes and ethyl acetate, would be suitable. The less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf) value, while more polar compounds interact more strongly with the silica gel and have lower Rf values. orgchemboulder.comchemistryhall.com

After development, the separated spots are visualized. Although some compounds are colored, most, including this compound, are not. Visualization is commonly achieved by exposing the plate to ultraviolet (UV) light, under which fluorescent compounds become visible, or by placing the plate in a chamber with iodine vapor, which reversibly stains organic compounds. umass.eduorgchemboulder.com

Computational Chemistry and Theoretical Investigations of 4 Bromobiphenyl 4 Yl Benzoate

Quantum Chemical Calculations for Electronic Structure and Molecular Energetics

Quantum chemical calculations are fundamental to understanding the electronic characteristics of 4'-Bromobiphenyl-4-yl benzoate (B1203000). These methods, particularly Density Functional Theory (DFT), are used to determine the distribution of electrons within the molecule and the energies of its molecular orbitals.

HOMO/LUMO Analysis and Energy Gap Predictions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. physchemres.orgnih.gov The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. physchemres.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and reactivity. nih.gov A smaller gap suggests higher reactivity and polarizability. nih.gov

For halogenated biphenyls, computational studies have shown that the HOMO and LUMO are often located around the aromatic rings. physchemres.org In a related study on a different complex, DFT calculations at the B3LYP/6-311G(d,p) level found a small HOMO-LUMO energy gap, which was attributed to enhanced conjugation. physchemres.org This type of analysis for 4'-Bromobiphenyl-4-yl benzoate would provide valuable information about its electronic behavior.

Table 1: Representative HOMO-LUMO Energy Gaps from Computational Studies on Related Compounds This table is illustrative and based on data for other organic molecules to demonstrate typical values obtained from DFT calculations.

| Compound System | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| Iron(III) Porphyrin Complex | B3LYP/6-311G(d,p) | - | - | 0.9042 | physchemres.org |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | DFT | -0.26751 | -0.18094 | 0.08657 | nih.gov |

Molecular Modeling and Conformational Analysis

Computational studies on chlorinated biphenyls have involved extensive conformational searches and molecular dynamics simulations to understand how the substitution pattern affects the molecule's properties. nih.gov These studies have revealed a correlation between the molecular electrostatic potential (MEP) and the substitution pattern. nih.gov Similar analyses for this compound would elucidate its preferred conformations and the energetic barriers between them.

In Silico Binding Predictions and Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. open.ac.uknih.gov This method is widely used in drug discovery and to understand the interactions between small molecules and biological macromolecules like proteins. nih.gov

For halogenated biphenyls, docking studies can help predict their potential to bind to specific receptors, which is often a key step in understanding their biological activity or toxicity. For instance, studies on polychlorinated biphenyls have aimed to rationalize their selective toxicity by examining their interaction with receptors like the aryl hydrocarbon receptor. nih.gov In silico predictions for this compound could identify potential biological targets and guide further experimental investigations. These studies often involve calculating binding affinities and analyzing the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

Theoretical Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states and intermediates, providing a detailed picture of how a reaction proceeds.

For reactions involving halogenated biphenyls, such as their synthesis or degradation, theoretical studies can clarify the roles of catalysts and the feasibility of different reaction pathways. For example, computational studies have been used to understand the intramolecular dehydrogenative coupling of halogenated diaryl derivatives. In the context of this compound, theoretical elucidation could be applied to its synthesis, for instance, via Friedel-Crafts reactions or cross-coupling reactions, to optimize reaction conditions and understand byproduct formation. rsc.orgescholarship.org

Computational Studies on Molecular Anion Formation and Decay Channels of Halogenated Biphenyls

The interaction of low-energy electrons with halogenated biphenyls can lead to the formation of transient molecular anions. Computational studies are crucial for understanding the subsequent fate of these anions, which can include electron detachment or dissociation into fragments.

Research on 4-bromobiphenyl (B57062) has shown that electron attachment leads to the formation of a molecular anion that can have a surprisingly long lifetime. aip.org DFT calculations were used to explore the potential energy surfaces involved, identifying two distinct structures for the molecular anion with different C-Br bond distances. aip.org The dominant decay channel at low electron energies is the formation of the Br⁻ fragment. aip.org Such computational investigations into this compound would provide insight into its behavior in environments where it may be exposed to free electrons, which is relevant to understanding its potential for degradation and the formation of reactive species.

Table 2: Computed Geometries and Energies of 4-Bromobiphenyl Anion Structures This data is for the related compound 4-Bromobiphenyl and illustrates the type of information obtained from computational studies on molecular anion formation.

| Structure | rC–Br (Å) | θAr–Br (deg) | ϕAr–Ar (deg) | Energy (eV) | Reference |

|---|---|---|---|---|---|

| Anion Structure 1 | 1.92 | - | - | - | aip.org |

| Anion Structure 2 | 2.8 | - | - | - | aip.org |

Applications in Advanced Materials Science

Liquid Crystalline Properties and Mesomorphic Behavior of Biphenyl (B1667301) Esters

Biphenyl esters, as a class of compounds, are well-known for their ability to form liquid crystalline phases. These phases, intermediate between the solid and liquid states, are characterized by some degree of molecular ordering. The specific arrangement of molecules in a liquid crystal phase, known as the mesophase, is highly dependent on the molecular structure of the constituent compounds.

Structure-Property Relationships Governing Thermotropic Mesophases

The type of mesophase (e.g., nematic, smectic) and the temperature range over which it is stable are highly sensitive to the nature and position of substituent groups on the biphenyl core. For instance, the presence of a terminal bromine atom, as in 4'-Bromobiphenyl-4-yl benzoate (B1203000), can significantly affect the span of the mesophase compared to other substituents. tandfonline.com The introduction of different functional groups or altering their position can lead to substantial shifts in mesomorphic behavior. bohrium.com

| Feature | Influence on Mesomorphic Properties |

| Biphenyl Core | Provides rigidity and linearity, promoting liquid crystallinity. mdpi.comnih.gov |

| Ester Linkage | Contributes to polarity and polarizability, affecting intermolecular forces. mdpi.comtandfonline.com |

| Terminal Substituents | The type and position of substituents dramatically impact mesophase type and stability. tandfonline.combohrium.com |

Influence of Molecular Architecture and Substitution on Liquid Crystalline Phases

The specific architecture of biphenyl ester molecules plays a crucial role in determining the type of liquid crystalline phase they exhibit. Slight modifications to the molecular structure can lead to the emergence or disappearance of different mesophases. scispace.comncl.res.in For example, the length of alkyl chains attached to the biphenyl core can influence whether a compound exhibits a nematic or a smectic phase. scispace.comresearchgate.net

Integration into Organic Electronic and Optoelectronic Materials

The electronic properties of the biphenyl unit make 4'-Bromobiphenyl-4-yl benzoate and related compounds valuable components in the development of organic electronic and optoelectronic devices. These materials offer potential advantages such as flexibility, low cost, and tunable electronic properties.

Role as Core Units in Conducting Polymers

Biphenyl-containing molecules can serve as core units in the synthesis of conducting polymers. kingston.ac.ukresearchgate.net These polymers have a conjugated backbone that allows for the delocalization of electrons, leading to electrical conductivity. The biphenyl unit contributes to the rigidity and planarity of the polymer backbone, which can enhance electron mobility and, consequently, conductivity. kingston.ac.uk

Side-chain liquid crystal conducting polymers can be designed where biphenyl-based mesogenic units are attached to a polymer backbone. researchgate.netscispace.com This combination of properties can lead to materials where the electrical conductivity can be influenced by the self-organizing nature of the liquid crystalline side chains. researchgate.net While direct polymerization of this compound into a conducting polymer is not a primary application, its structural motifs are relevant to the design of monomers for such materials.

Significance in Organic Light-Emitting Diodes (OLEDs)

Biphenyl derivatives are utilized in various layers of Organic Light-Emitting Diodes (OLEDs). royalsocietypublishing.org Their electronic properties, including their energy levels, make them suitable for use as host materials in the emissive layer or as materials in charge-transporting layers. While specific data on this compound in OLEDs is limited, related biphenyl compounds are known to be key intermediates in the synthesis of materials for OLEDs. chemicalbook.com The biphenyl core provides a stable, high-energy gap platform that can be functionalized to tune the electronic and optical properties for specific OLED applications.

Investigation of Triplet States in Organic Semiconductors

In organic semiconductors, the management of triplet excitons is crucial for device efficiency, particularly in phosphorescent OLEDs. ucl.ac.ukresearchgate.net Biphenyl-containing molecules have been studied to understand the behavior of triplet states. The localization of the triplet excited state can be influenced by the molecular structure. royalsocietypublishing.org For example, in some carbazole-biphenyl systems, the triplet state is localized on the central biphenyl unit. royalsocietypublishing.org

The energy of the triplet state is also dependent on the conjugation length and molecular geometry. royalsocietypublishing.org The introduction of a heavy atom like bromine, as in this compound, can enhance spin-orbit coupling. This effect can facilitate intersystem crossing between singlet and triplet states, a process that is fundamental to the operation of phosphorescent OLEDs. ucl.ac.uk The study of such molecules contributes to the broader understanding of triplet exciton (B1674681) dynamics in organic semiconductors. d-nb.infoannualreviews.org

Design of Functional Materials Utilizing Biphenyl Ester Scaffolds

The biphenyl ester scaffold is a privileged structure in materials science, prized for its rigidity, linearity, and ability to be readily functionalized. These characteristics make it an ideal building block for a variety of functional materials. The specific properties of the resulting materials can be finely tuned by modifying the substituents on the biphenyl core and the ester group. One such compound that exemplifies this principle is this compound.

The presence of the bromine atom in this compound offers a reactive handle for further chemical modifications, such as Suzuki or Stille cross-coupling reactions. rsc.org This allows for the straightforward synthesis of more complex, multi-functional molecules. The biphenyl core itself provides a robust and thermally stable backbone, which is crucial for applications in electronic devices and other high-performance materials. rsc.org

Biphenyl ester derivatives are integral to the development of liquid crystals. The linear, elongated shape of the biphenyl unit promotes the formation of ordered, anisotropic liquid crystalline phases. The properties of these liquid crystals, such as their clearing points and dielectric anisotropy, can be modulated by altering the terminal groups on the biphenyl ester scaffold. For instance, the introduction of a cyano group, as seen in the well-known 4'-pentyl-4-cyanobiphenyl (5CB), leads to materials with high positive dielectric anisotropy, a key property for their use in display technologies. tandfonline.com While not a direct analogue, the synthetic strategies used for 5CB, often starting from a brominated biphenyl precursor, highlight the importance of halogenated biphenyl intermediates in accessing this class of materials. tandfonline.com

Furthermore, the structural motif of biphenyl esters is found in bent-core or "banana-shaped" molecules, which exhibit unique and complex liquid crystalline phases with potential applications in electro-optical devices and nonlinear optics. researchgate.net The ability to create such diverse molecular architectures underscores the fundamental importance of the biphenyl ester scaffold in the rational design of functional organic materials.

Detailed research has explored the synthesis and properties of various materials derived from biphenyl ester scaffolds. For example, the reaction of 4-bromobiphenyl (B57062) with acyl chlorides is a common method to introduce the ester functionality, which can then be further modified. tandfonline.com The resulting ketones can be reduced to create alkylated biphenyls, which are precursors to many liquid crystals. tandfonline.com

The following table summarizes key data for related biphenyl compounds, illustrating how structural modifications influence their physical properties and applications.

| Compound Name | CAS Number | Molecular Formula | Key Properties/Applications |

| 4-Bromobiphenyl | 92-66-0 | C12H9Br | Intermediate for liquid crystals, agrochemicals, and pharmaceuticals. chemicalbook.comgoogle.com |

| 4'-Pentyl-4-cyanobiphenyl (5CB) | 40817-08-1 | C18H19N | Nematic liquid crystal with a wide room temperature range, used in displays. tandfonline.com |

| Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate | 89901-03-1 | C14H11BrO2 | Intermediate in organic synthesis. chembk.com |

| N-(biphenyl-4-yl)-N-(4'-bromobiphenyl-4-yl)-9,9-dimethyl-9H-fluoren-2-amine | 1268621-99-3 | C39H30BrN | Used in organic electronic materials. alfachemar.com |

| 4-Benzoyl-4'-bromobiphenyl | 63242-14-8 | C19H13BrO | Intermediate in chemical synthesis. fishersci.co.uk |

The data clearly indicates that the biphenyl ester scaffold is a versatile platform. By strategically modifying the functional groups attached to the biphenyl core, researchers can design and synthesize a wide array of materials with tailored properties for specific high-tech applications.

Chemical Reactivity and Transformations of 4 Bromobiphenyl 4 Yl Benzoate

Hydrolytic Stability and Ester Cleavage Mechanisms, including Biocatalytic Aspects

The stability of the ester linkage in 4'-Bromobiphenyl-4-yl benzoate (B1203000) is a critical factor in its handling and reactivity. Like other benzoate esters, it is susceptible to cleavage through hydrolysis, which can be promoted under acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester can undergo hydrolysis to yield 4'-bromobiphenyl-4-ol and benzoic acid. The mechanism typically involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water, proton transfer, and elimination of the alcohol.

Base-Catalyzed Hydrolysis (Saponification): This process is irreversible and involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This leads to the formation of a tetrahedral intermediate, which then collapses to form a carboxylate salt (benzoate) and 4'-bromobiphenyl-4-ol.

Biocatalytic Cleavage: Enzymes such as lipases and esterases are known to catalyze the hydrolysis of ester bonds, often with high chemo- and enantioselectivity. While specific studies on the biocatalytic hydrolysis of 4'-Bromobiphenyl-4-yl benzoate are not prevalent, the general applicability of these enzymes to a wide range of esters suggests its potential as a substrate. For instance, lipase-catalyzed resolution of racemic mixtures is a common strategy in organic synthesis. dokumen.pub This approach could potentially be used for the kinetic resolution of chiral analogues of this compound. The reaction conditions for biocatalysis are typically mild (neutral pH, room temperature), offering an alternative to harsher chemical methods. dokumen.pub

Prolonged exposure to certain reaction conditions, such as aqueous peroxide, can risk ester cleavage. The decomposition of mixed carboxylic-carbonic anhydrides, which involves ester formation, has been studied extensively, revealing that the process can be catalyzed by various nucleophiles and is sensitive to the solvent environment. dss.go.th

Reactivity of the Aryl Bromide Moiety in Further Synthetic Transformations

The carbon-bromine (C-Br) bond on the biphenyl (B1667301) scaffold is a key functional group that enables a wide array of synthetic transformations, particularly transition-metal-catalyzed cross-coupling reactions. The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl > F, making aryl bromides a common and effective choice for many synthetic applications. rsc.org

Suzuki-Miyaura Coupling: This is one of the most powerful methods for forming carbon-carbon bonds. The aryl bromide moiety of this compound can be readily coupled with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This reaction would replace the bromine atom with a new aryl, vinyl, or alkyl group, providing access to a diverse range of more complex biphenyl derivatives. For example, the Suzuki-Miyaura coupling of 4-bromobiphenyl (B57062) with arylboronic acids is a well-established method for synthesizing substituted terphenyls. whiterose.ac.ukacs.org

Stille Coupling: This reaction involves the coupling of the aryl bromide with an organotin compound, catalyzed by palladium. The mechanism involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organostannane and reductive elimination to form the new C-C bond and regenerate the catalyst. rsc.org

Kumada Coupling: This cross-coupling reaction utilizes a Grignard reagent (organomagnesium halide) and a nickel or palladium catalyst. rsc.org It offers a potent method for forming C-C bonds, though the high reactivity of Grignard reagents can limit functional group compatibility.

Heck Coupling: In this reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. This allows for the introduction of vinyl groups onto the biphenyl core.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds. The aryl bromide of this compound can react with primary or secondary amines to produce the corresponding N-aryl products. This is a crucial transformation for the synthesis of many pharmaceutically active compounds.

Other Transformations: The aryl bromide can also be converted into an aryllithium or Grignard reagent through halogen-metal exchange. These organometallic intermediates can then react with various electrophiles to introduce a range of functional groups. For instance, reaction with carbon dioxide would yield a carboxylic acid, while reaction with an aldehyde would produce a secondary alcohol.

| Reaction Name | Coupling Partner | Catalyst (Typical) | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Boronic Acid/Ester (R-B(OH)₂) | Pd(PPh₃)₄, Pd(OAc)₂ | Aryl-Aryl, Aryl-Vinyl | whiterose.ac.ukacs.org |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | Aryl-Aryl, Aryl-Alkyl | rsc.org |

| Kumada | Grignard Reagent (R-MgBr) | Ni(dppp)Cl₂, Pd(PPh₃)₄ | Aryl-Aryl, Aryl-Alkyl | rsc.org |

| Heck | Alkene (CH₂=CHR) | Pd(OAc)₂, P(o-tol)₃ | Substituted Alkene | |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, Ligand | Aryl Amine |

Radical Chemistry and Electron Transfer Processes Involving Halogenated Biphenyls

The halogenated biphenyl structure is known to participate in radical chemistry and electron transfer processes, which are fundamental to understanding its potential environmental degradation pathways and certain synthetic reactions.

Radical Cations: Pulse radiolysis studies on polybrominated biphenyls (PBBs) have shown that they can form radical cations. rsc.orgrsc.org The position of the bromine atom influences the properties of these radical cations. For para-substituted biphenyls, like the 4'-bromo-biphenyl portion of the target molecule, the resulting radical cations exhibit a red shift in their UV absorption spectra and have an increased lifetime compared to unsubstituted biphenyl radical cations. rsc.org These radical cations primarily decay through second-order kinetics. rsc.org

Electron Transfer and Reductive Debromination: Halogenated aromatic compounds can act as electron acceptors. mdpi.com The attachment of low-energy electrons to brominated biphenyls can lead to the formation of temporary molecular ions. aip.org A common decay channel for these ions is dissociative electron attachment (DEA), where a bromide ion is expelled, forming an aryl radical. aip.org This process is a key step in reductive dehalogenation. Studies on polybrominated diphenyl ethers (PBDEs) have shown that debromination can occur via electron transfer mechanisms. mdpi.comwell-labs.comnih.gov The rate of this reaction is often related to the electron affinity and the lowest unoccupied molecular orbital (LUMO) energy of the molecule. mdpi.com Electrochemical reduction is another process that proceeds via electron transfer, leading to the sequential loss of bromine atoms. well-labs.com

Photochemical Reactions: The triplet energy of 4-bromobiphenyl has been measured, and it is known that it can act as a triplet quencher in photosensitized reactions. rsc.org This property is relevant in photochemical transformations where energy transfer from an excited sensitizer (B1316253) to the aryl bromide can initiate reactions, such as C-Br bond cleavage.

| Process | Species Involved | Key Findings | Reference |

|---|---|---|---|

| Pulse Radiolysis | Radical Cations of PBBs | Para-substitution leads to increased lifetime and red-shifted UV absorption. | rsc.org |

| Dissociative Electron Attachment (DEA) | Temporary Molecular Ions | Leads to expulsion of Br⁻ and formation of an aryl radical. | aip.org |

| Reductive Debromination | Radical Anions | Reaction proceeds via an electron transfer mechanism; rate correlates with ELUMO. | mdpi.com |

| Photochemistry | Triplet State | 4-Bromobiphenyl can act as a triplet quencher in photosensitized reactions. | rsc.org |

Functional Group Interconversions and Strategic Derivatization of the Compound

The two primary functional groups of this compound—the ester and the aryl bromide—offer independent handles for chemical modification, allowing for strategic derivatization to access a wide range of new compounds.

Derivatization via the Ester Group:

Reduction: The ester can be reduced to a primary alcohol, (4'-bromobiphenyl-4-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Amidation: Reaction with an amine can convert the ester into an amide. This transformation can be achieved directly or by first hydrolyzing the ester to the corresponding carboxylic acid (4'-bromobiphenyl-4-carboxylic acid) and then coupling it with an amine using standard peptide coupling reagents.

Grignard Reaction: The ester can react with two equivalents of a Grignard reagent to produce a tertiary alcohol.

Derivatization via the Aryl Bromide Group: As discussed in section 6.2, the aryl bromide is a versatile precursor for numerous transformations.

Lithiation/Grignard Formation: Halogen-metal exchange with an organolithium reagent (e.g., n-butyllithium) or reaction with magnesium metal can generate the corresponding aryllithium or Grignard reagent. These powerful nucleophiles can then be reacted with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to install new functional groups. rsc.org

Cross-Coupling: As detailed previously, Suzuki, Stille, Buchwald-Hartwig, and other cross-coupling reactions allow for the introduction of diverse substituents at the 4'-position. rsc.orgwhiterose.ac.uk

Orthogonal Deprotection/Derivatization: In more complex synthetic schemes, the ester can be viewed as a protected form of an alcohol or carboxylic acid. For example, in the synthesis of complex benzodiazepines, different protecting groups on nitrogen atoms can be removed selectively (orthogonally) to allow for further derivatization at specific sites. acs.org A similar strategy could be envisioned for this compound, where the ester is cleaved under conditions that leave the C-Br bond intact, or vice-versa, allowing for sequential, site-selective modifications.

Environmental and Biocatalytic Transformations

Enzymatic Transformations of Biphenyl (B1667301) Esters

The enzymatic hydrolysis of biphenyl esters, a class of compounds to which 4'-Bromobiphenyl-4-yl benzoate (B1203000) belongs, serves as a powerful tool in organic synthesis for creating unsymmetrical biphenyl structures. nih.govnih.gov Lipases, in particular, are favored for these transformations due to their chemo- and regioselectivity, stability in organic solvents, and operation under mild, environmentally friendly conditions. nih.govnih.gov

The efficacy of enzymatic hydrolysis of biphenyl esters is highly dependent on the choice of lipase (B570770) and the optimization of reaction conditions. In a representative study, a range of lipases from bacterial, fungal, and mammalian sources were screened for their ability to hydrolyze biphenyl-based esters. nih.govuiowa.edu Initial screening often employs colorimetric assays, where a pH indicator like bromothymol blue signals the formation of carboxylic acids during hydrolysis. inchem.org

Key findings from these screening studies show that lipases such as Candida rugosa lipase (CRL), Mucor miehei lipase (MML), Rhizopus niveus lipase (RNL), and Pseudomonas fluorescens lipase (PFL) are particularly effective at cleaving biphenyl esters. nih.gov Optimization of reaction parameters is crucial for controlling the reaction's chemoselectivity, particularly for achieving monohydrolysis to produce unsymmetrical products. nih.govuiowa.edu Studies have shown that elevated temperatures (e.g., 37°C) and increased concentrations of organic co-solvents like dimethyl sulfoxide (B87167) (DMSO) can significantly enhance the selective monohydrolysis by these lipases. nih.govuiowa.edu The pH of the reaction medium and the reaction time also play a critical role, with longer reaction times sometimes leading to complete hydrolysis and the formation of symmetric diacids. inchem.org

Table 1: Lipases Screened for Biphenyl Ester Hydrolysis This table is interactive. Click on the headers to sort the data.

| Lipase Name | Source Organism | Type |

|---|---|---|

| Candida rugosa lipase (CRL) | Fungal | Fungal |

| Mucor miehei lipase (MML) | Fungal | Fungal |

| Rhizopus niveus lipase (RNL) | Fungal | Fungal |

| Pseudomonas fluorescens lipase (PFL) | Bacterial | Bacterial |

| Candida antarctica lipase A (CAL-A) | Fungal | Fungal |

| Candida antarctica lipase B (CAL-B) | Fungal | Fungal |

| Porcine Pancreatic Lipase (PPL) | Mammalian | Mammalian |

| Aspergillus niger lipase | Fungal | Fungal |

Data sourced from studies on lipase-catalyzed hydrolysis of esters. nih.govnih.govinchem.org

To understand the observed differences in the catalytic activities of various lipases, computational methods are employed. nih.gov In silico binding predictions and molecular docking simulations complement experimental results by providing insights into the molecular interactions between the enzyme and the biphenyl ester substrate. nih.govinchem.org These computational models can rationalize why certain lipases exhibit higher efficacy and selectivity. nih.gov By simulating the binding of the substrate within the active site of the lipase, researchers can analyze factors such as binding affinity, orientation of the ester group relative to the catalytic residues, and steric hindrance, which collectively determine the enzyme's effectiveness. nih.govinchem.org This predictive approach is a valuable tool for selecting the most promising biocatalyst for a specific transformation, thereby reducing the need for extensive experimental screening. nih.gov

Environmental Presence and Formation Chemistry of Related Halogenated Biphenyls

While 4'-Bromobiphenyl-4-yl benzoate itself is not a widely studied environmental contaminant, related halogenated biphenyls, particularly polybrominated biphenyls (PBBs), are recognized as persistent organic pollutants (POPs). nih.govd-nb.info There are no known natural sources of PBBs. epa.gov

Halogenated biphenyls can be formed unintentionally during high-temperature industrial processes. cdc.gov Similar to polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), polybrominated compounds can be generated through de novo synthesis or precursor-mediated pathways during incomplete combustion. researchgate.netresearchgate.net These reactions can occur in municipal waste incinerators and other thermal processes, especially when bromine sources and catalytic surfaces are present at temperatures between 250 and 500°C. researchgate.netaaqr.org The combustion of products containing brominated flame retardants (BFRs), such as polybrominated diphenyl ethers (PBDEs), can lead to the formation of PBBs and other toxic byproducts. researchgate.netresearchgate.net

Once released into the environment, PBBs exhibit behavior typical of persistent, lipophilic compounds. epa.govnih.gov Their low water solubility and tendency to adsorb strongly to soil and sediment particles govern their transport in aquatic systems. nih.govcdc.gov Sediments often act as a long-term reservoir for these contaminants, from which they can be slowly released into the food web. nih.gov Due to their persistence and resistance to degradation, PBBs can undergo long-range atmospheric transport, leading to their ubiquitous presence in the environment. nih.govnih.gov

As lipophilic (fat-soluble) compounds, PBBs have a high potential for bioaccumulation and biomagnification. nih.govfagg.be They accumulate in the lipid-rich tissues of organisms, and their concentrations increase at successively higher trophic levels of the food chain. fagg.be PBBs have been detected in various environmental media, including air, water, sediment, and soil, as well as in a wide range of biota, from aquatic invertebrates and fish to predatory birds and mammals. nih.govcdc.govbohrium.com

Molecular-Level Biological Interactions: Enzymatic Inhibition Studies

At the molecular level, PBBs are known to interact with and modulate the activity of various enzymes. One of the most studied effects is the induction of hepatic microsomal enzymes, such as cytochrome P-450 and P-448 dependent monooxygenases. uiowa.eduinchem.org This enzyme induction is a mixed-type response and is dependent on the specific PBB congener. uiowa.eduinchem.org While this induction can sometimes be part of a detoxification mechanism, it also signifies a significant disruption of normal metabolic processes. nih.gov

Specific inhibitory effects have also been documented. Studies have shown that PBBs can inhibit rabbit muscle phosphorylase a and phosphorylase b. nih.gov The inhibition is non-competitive and mixed, with the degree of inhibition depending on the hydrophobicity and steric characteristics of the PBB congener. nih.gov For instance, 2,4,5,2',4',5'-Hexabromobiphenyl was identified as a potent inhibitor with a Ki (inhibition constant) of 15 µM. nih.gov The results suggest that these compounds bind to hydrophobic sites on the phosphorylase enzyme. nih.gov Other research indicates that PBBs can affect the activity of renal microsomal enzymes, such as arylhydrocarbon hydroxylase and epoxide hydratase, without necessarily causing immediate functional damage to the kidney. nih.gov

Concluding Remarks and Future Research Directions

Synthesis and Characterization: Current State and Emerging Paradigms

The synthesis of 4'-Bromobiphenyl-4-yl benzoate (B1203000), while not explicitly detailed in a dedicated publication, can be reliably predicted based on established organic chemistry principles and literature on analogous compounds. The most direct and logical synthetic pathway is the esterification of 4'-bromo-[1,1'-biphenyl]-4-ol. This key precursor is commercially available, providing a straightforward entry point for synthesis. aksci.comchemicalbook.comsigmaaldrich.comtcichemicals.com Literature confirms that [4-(4-bromophenyl)phenyl] benzoate is a potential preparation product from 4-bromo-4'-hydroxybiphenyl, supporting this proposed route. chemicalbook.com

The reaction would likely involve treating the phenolic precursor with benzoyl chloride in the presence of a base (such as pyridine (B92270) or triethylamine) to neutralize the HCl byproduct. Alternatively, Steglich esterification, which uses coupling agents like DCC (dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) to react a carboxylic acid (benzoic acid) with an alcohol (the biphenylol), presents another viable method. tandfonline.com

Once synthesized, a full characterization of the compound would be essential. Standard analytical techniques would be employed to confirm its structure and purity, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical environment of all protons and carbon atoms.

Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern, which would be distinctive due to the presence of bromine.

Infrared (IR) Spectroscopy: To identify key functional groups, particularly the characteristic ester carbonyl (C=O) stretch.

Melting Point Analysis and Differential Scanning Calorimetry (DSC): To determine the melting point and identify any potential phase transitions, which would be the first indication of liquid crystalline behavior.

Future research should focus on optimizing these synthetic routes for yield and purity and conducting a thorough characterization to establish a definitive set of spectroscopic and physical data for the compound.

Table 1: Key Chemical Compounds in the Synthesis of 4'-Bromobiphenyl-4-yl benzoate

| Compound Name | Role | Molecular Formula | CAS Number |

|---|---|---|---|

| 4'-Bromo-[1,1'-biphenyl]-4-ol | Precursor | C₁₂H₉BrO | 29558-77-8 |

| Benzoic Acid / Benzoyl Chloride | Reagent | C₇H₆O₂ / C₇H₅ClO | 65-85-0 / 98-88-4 |

Computational Chemistry: Predictive Modeling and Mechanistic Insights

Computational chemistry offers powerful tools to predict the properties of this compound before embarking on extensive laboratory work. Using methods like Density Functional Theory (DFT), researchers can gain significant mechanistic and predictive insights. tandfonline.comresearchgate.net Studies on structurally similar molecules, such as brominated diphenyl ethers and other biphenyl-based esters, demonstrate the utility of this approach. tandfonline.comresearchgate.net

Future computational investigations on this compound should target several key areas:

Molecular Geometry Optimization: Determining the most stable three-dimensional conformation, including the critical dihedral angle between the two phenyl rings of the biphenyl (B1667301) unit and the orientation of the benzoate group. This geometry is fundamental to how the molecules pack in the solid or liquid crystal state.

Electronic Properties: Calculating the dipole moment, polarizability, and polarizability anisotropy. tandfonline.com These properties are crucial for predicting the dielectric behavior of the material, which is a key parameter for applications in display devices.

Intermolecular Interactions: Modeling the interactions between multiple molecules to understand the forces that govern self-assembly and crystal packing. This can help predict the type of liquid crystal phase (e.g., nematic, smectic) that the compound might form. researchgate.net

Spectroscopic Prediction: Simulating NMR and IR spectra to aid in the characterization of the synthesized compound.

By building a robust computational model, researchers can establish structure-property relationships, providing a theoretical framework to guide the design of new materials based on this molecular core.

Materials Science: Prospects for Novel Functional Materials

The molecular architecture of this compound makes it a prime candidate for applications in materials science, particularly in the field of liquid crystals. Its structure contains a rigid, calamitic (rod-like) mesogenic unit, which is a prerequisite for forming liquid crystal phases. usask.ca Research on related compounds strongly supports this potential. For instance, novel liquid crystal monomers based on both phenyl benzoate and biphenyl cores have been shown to exhibit tunable mesophases. researchgate.net The non-brominated analogue, 4-biphenyl benzoate, is itself classified as a liquid crystal building block. tcichemicals.com

The key structural features contributing to its potential are:

The Biphenyl Core: Provides rigidity and length, promoting the anisotropic alignment necessary for liquid crystallinity. tandfonline.com

The Ester Linkage: This common connecting group in liquid crystals contributes to the molecular polarity and influences the transition temperatures.

The Terminal Bromine Atom: The presence of a heavy halogen atom at a terminal position can significantly impact material properties. It increases the molecular polarizability and can enhance the dielectric anisotropy, a critical parameter for the electro-optical switching in LCDs. Furthermore, the bromine atom serves as a reactive handle for further synthetic modification, allowing for the creation of more complex dimeric or polymeric liquid crystals.

Future materials science research should focus on synthesizing the compound and investigating its thermotropic behavior using techniques like polarized optical microscopy (POM) and differential scanning calorimetry (DSC) to identify and characterize any liquid crystal phases. tandfonline.com

Interdisciplinary Research Opportunities and Challenges

The full potential of this compound can only be unlocked through a concerted, interdisciplinary research effort that bridges synthetic chemistry, computational modeling, and materials science. The compound currently stands as a synthetically accessible but physically uncharacterized molecule, presenting a clear opportunity for foundational research.

The primary challenge is the lack of existing experimental data. Overcoming this requires a systematic approach:

Synthesis and Purification: Organic chemists must first develop an efficient and scalable synthesis.

Computational Prediction: Concurrently, computational chemists can build models to predict its properties, offering guidance on what to expect experimentally. tandfonline.comresearchgate.net

Materials Characterization: Materials scientists can then perform detailed thermal, optical, and dielectric analysis to verify the computational predictions and fully characterize its behavior.

This synergistic loop—where synthesis enables characterization, and computational modeling provides predictive insight—is at the heart of modern materials discovery. Future research should embrace this integrated approach to not only characterize this compound but also to explore its derivatives, using it as a scaffold for creating a new family of functional materials.

Table 2: Proposed Future Research Directions for this compound

| Research Area | Objective | Key Methodologies | Potential Impact |

|---|---|---|---|

| Synthesis & Characterization | Develop an optimized synthesis and establish a complete set of physical/spectroscopic data. | Esterification (e.g., using benzoyl chloride), Purification (recrystallization, chromatography), NMR, MS, IR, DSC. | Provides the foundational data necessary for all further research and enables availability of the compound. |

| Computational Chemistry | Predict molecular structure, electronic properties, and potential for self-assembly. | Density Functional Theory (DFT), Molecular Dynamics (MD) simulations. | Guides synthetic efforts and provides a theoretical understanding of its material properties before synthesis. |

| Materials Science | Determine if the compound exhibits liquid crystalline behavior and characterize its phases. | Polarized Optical Microscopy (POM), Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD). | Discovery of a new liquid crystal material with potentially useful electro-optical properties. |

| Derivative Development | Use the bromine atom as a handle for further reactions (e.g., Suzuki coupling) to create novel dimers or polymers. | Cross-coupling reactions, Polymerization techniques. | Creation of advanced materials with tailored properties for specific applications like displays or sensors. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.